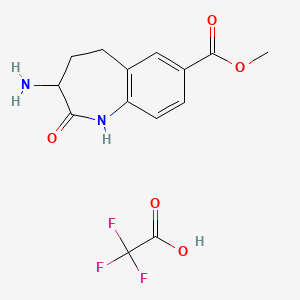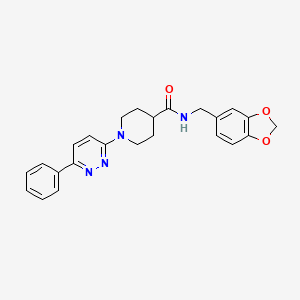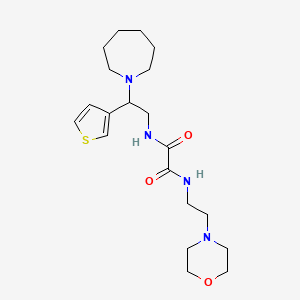![molecular formula C24H22N6O5 B3020484 1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide CAS No. 1251549-51-5](/img/structure/B3020484.png)
1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of the compound is C17H30N3O . The structure includes a cyclobutanecarboxamide group, a phenyl group, and a dimethylpropanoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Unfortunately, specific physical and chemical properties for this compound are not available in the resources I have .Aplicaciones Científicas De Investigación
1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide
Antioxidant Activity: This compound has been studied for its antioxidant activity . The research focused on the determination of the most active radical-binding compounds in the series of 4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-ones. It was found that compounds with methoxy and methyl substituents possess the greatest antioxidant activity .
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Glycosylation Method: A new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor was developed . This protocol delivers both O-glycosides and N-glycosides in moderate to excellent yields using a wide range of O-nucleophiles and nucleobases as the glycosyl acceptors .
Propiedades
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O5/c1-4-34-17-8-5-15(6-9-17)18-12-19-24(31)29(25-14-30(19)27-18)13-22-26-23(28-35-22)16-7-10-20(32-2)21(11-16)33-3/h5-12,14H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZJMOXBHJSOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3020401.png)
![Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3020402.png)

![Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3020405.png)



![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)


![1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B3020419.png)
![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)

